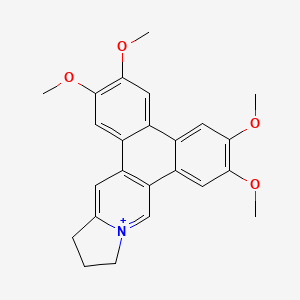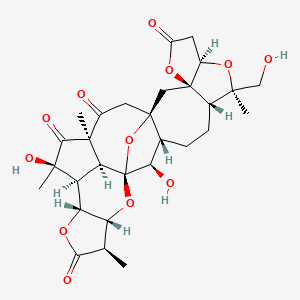
Ceftiofur hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic, first described in 1987. It is widely used in veterinary medicine to treat bacterial infections in animals, particularly respiratory diseases in cattle, pigs, and horses. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria and its resistance to beta-lactamase enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ceftiofur hydrochloride involves the synthesis of ceftiofur acid and its subsequent conversion to this compound. The process typically includes the following steps :
Synthesis of Ceftiofur Acid: Ceftiofur acid is synthesized by reacting cephalosporin C with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid in the presence of an organic amine.
Conversion to this compound: The ceftiofur acid is then reacted with hydrochloric acid to form this compound. The reaction mixture is extracted with water, and the aqueous phase is decolorized. Hydrochloric acid is added to adjust the pH to 1-2, causing the solid this compound to precipitate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of water as a crystallization solvent helps reduce production costs and environmental pollution .
Análisis De Reacciones Químicas
Types of Reactions
Ceftiofur hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Resistant to hydrolysis by beta-lactamase enzymes, making it effective against beta-lactamase-producing bacteria.
Oxidation and Reduction: Limited information is available on oxidation and reduction reactions specific to this compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring and the beta-lactam ring.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Hydrochloric Acid: Used in the conversion of ceftiofur acid to this compound.
Organic Amines: Used in the synthesis of ceftiofur acid.
Major Products Formed
The major product formed from the reactions involving this compound is desfuroylceftiofur, a metabolite that retains antibiotic activity .
Aplicaciones Científicas De Investigación
Ceftiofur hydrochloride has several scientific research applications, including:
Veterinary Medicine: Used to treat respiratory diseases, urinary tract infections, and mastitis in animals.
Pharmacokinetics and Pharmacodynamics Studies: Research on the absorption, distribution, metabolism, and excretion of ceftiofur in various animal species.
Antibiotic Resistance Studies: Investigations into the resistance mechanisms of bacteria against ceftiofur and its metabolites.
Mecanismo De Acción
Ceftiofur hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, preventing the cross-linkage of peptidoglycan chains. This inhibition weakens the bacterial cell wall, leading to cell lysis and death .
Comparación Con Compuestos Similares
Ceftiofur hydrochloride is compared with other third-generation cephalosporins, such as ceftiofur sodium and ceftiofur sulfate. While all these compounds share a similar mechanism of action, this compound is unique in its hydrochloride salt form, which provides specific pharmacokinetic properties . Other similar compounds include:
Ceftiofur Sodium: A sodium salt form of ceftiofur with similar antibacterial activity.
Ceftiofur Sulfate: Another salt form of ceftiofur used in veterinary medicine.
This compound’s resistance to beta-lactamase and broad-spectrum activity make it a valuable antibiotic in veterinary medicine.
Propiedades
Fórmula molecular |
C19H18ClN5O7S3 |
|---|---|
Peso molecular |
560 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1 |
Clave InChI |
KEQFDTJEEQKVLM-BIDYTWAPSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
Sinónimos |
ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium](/img/structure/B1243567.png)




